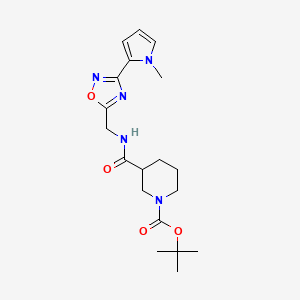
Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride” is a chemical compound with the CAS Number: 2413870-25-2 . It has a molecular weight of 169.58 . The IUPAC name for this compound is methyl 2-amino-3-fluorobut-3-enoate hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H8FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h4H,1,7H2,2H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a salt .Scientific Research Applications
Inhibition of Kynurenine-3-Hydroxylase
Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride and related compounds have been studied for their potential as inhibitors of the kynurenine-3-hydroxylase enzyme. This research has implications for neuroprotection, as these compounds have shown to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages, a process involved in neurodegenerative diseases (Drysdale et al., 2000).
Synthesis of β-Lactams
This compound is used in the synthesis of β-lactams. Research has demonstrated its transformation into N-substituted methyl (E)-2-(aminomethyl)alk-2-enoates and further into N-substituted methyl 2-(1-aminoalkyl)prop-2-enoates. These transformations are important for the synthesis of β-lactams, which have significant applications in medicinal chemistry (Buchholz & Hoffmann, 1991).
Fluorinated Building Blocks
The compound and its derivatives are used in the creation of fluorinated building blocks like 3-fluorofuran-2(5H)-ones. These building blocks have various applications in organic synthesis and medicinal chemistry, showcasing the versatility of this compound in creating novel, fluorine-containing molecules (Pomeisl et al., 2007).
Synthesis of Heterocyclic Systems
This chemical is also utilized in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and various other heterocycles. These systems have potential applications in pharmaceuticals and are valuable in the study of biological systems (Selič et al., 1997).
Preparation of Intermediates for Fluorinated Lignans
Research has shown its use in preparing intermediates for fluorinated lignans, which are important in the development of novel pharmaceuticals and bioactive compounds. This demonstrates the role of this compound in facilitating the synthesis of complex organic molecules (Kvíčala et al., 2000).
Organotin(IV) Complexes Synthesis
It is also involved in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which have been studied for their anticancer properties. This highlights its role in developing potential therapeutic agents (Basu Baul et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-amino-3-fluorobut-3-enoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h4H,1,7H2,2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMPMJTFFXSRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=C)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)

![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)

![isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate](/img/structure/B2408275.png)
![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)
![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)



